

Experimental procedures involving "3-(4-Chloro-3-aminophenyl)propionic acid"

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Compound of Interest

Compound Name: 3-(4-Chloro-3-aminophenyl)propionic acid

Cat. No.: B8571623

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Technical Application Note: 3-(4-Chloro-3-aminophenyl)propionic Acid

Introduction & Compound Profile

3-(4-Chloro-3-aminophenyl)propionic acid is a versatile bifunctional intermediate containing an aniline moiety and a carboxylic acid tail. Unlike its common isomer (the

-amino acid used in peptidomimetics), this compound retains the amino group on the aromatic ring (meta to the alkyl chain, ortho to the chlorine).

This specific substitution pattern makes it a critical scaffold for:

- Benzazepinone Synthesis: Precursor to 7-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (via intramolecular cyclization).
- Bifunctional Linkers: Capable of orthogonal coupling reactions (e.g., amide bond formation at the aniline and esterification/amidation at the acid).

- Integrin Antagonists: The 3-amino-4-chloro motif is a pharmacophore found in various VLA-4 inhibitors.

Chemical Identity

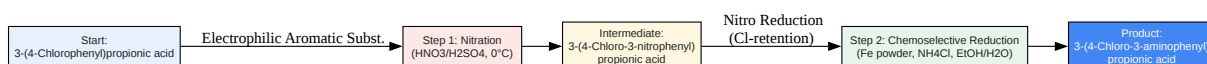
Property	Specification
IUPAC Name	3-(3-Amino-4-chlorophenyl)propanoic acid
Molecular Formula	C ₁₀ H ₉ ClNO ₂
Molecular Weight	199.63 g/mol
Core Structure	Aniline derivative with a propionic acid side chain
Key Functional Groups	Primary Aryl Amine (-NH ₂), Carboxylic Acid (-COOH), Aryl Chloride (-Cl)
Solubility	Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (zwitterionic character at neutral pH)

Synthesis Protocol (The "Make")

Rationale: Direct synthesis is best achieved via the nitration of 3-(4-chlorophenyl)propionic acid followed by chemoselective reduction. Standard catalytic hydrogenation (Pd/C, H₂)

poses a high risk of hydrodehalogenation (loss of the Chlorine atom). Therefore, a chemoselective iron-mediated reduction is the validated protocol.

Workflow Diagram (Graphviz)



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Caption: Synthesis route prioritizing retention of the aryl chloride moiety via Fe/NH₄Cl reduction.

Detailed Procedure

Step 1: Nitration

- Reagents: 3-(4-Chlorophenyl)propionic acid (10.0 g, 54 mmol), conc. H

SO

(40 mL), fuming HNO

(3.5 mL).

- Setup: 250 mL round-bottom flask, ice bath, magnetic stirring.
 - Execution:
 - Dissolve starting material in H
- SO
- and cool to 0°C.
- Add HNO
- dropwise over 30 mins, maintaining temp < 5°C.
- Mechanistic Note: The alkyl group at C1 directs ortho/para, but C4 is blocked by Cl. The Cl directs ortho/para. The cooperative directing effect favors position 3 (ortho to Cl, meta to alkyl).
 - Stir at 0°C for 2 hours.
- Workup: Pour onto crushed ice (200 g). Filter the yellow precipitate.^[1] Wash with cold water.
^[1] Recrystallize from EtOH to obtain 3-(4-chloro-3-nitrophenyl)propionic acid.

Step 2: Chemoselective Reduction (Fe/NH

Cl)

- Reagents: Nitro intermediate (5.0 g), Iron powder (325 mesh, 5 eq), Ammonium Chloride (3 eq), Ethanol/Water (3:1, 100 mL).
- Execution:
 - Suspend nitro compound and Fe powder in EtOH/H₂O.
 - Add solid NH₄Cl.
 - Heat to reflux (80°C) for 4 hours. Monitor by TLC (disappearance of nitro spot).
 - Critical Control Point: Do not use Pd/C or Raney Nickel; these will strip the chlorine atom.
- Purification:
 - Filter hot through Celite to remove iron oxides.
 - Concentrate filtrate to dryness.
 - Adjust pH to 4.5 (isoelectric point) to precipitate the amino acid.
 - Yield: Typically 75-85% (Off-white solid).

Functionalization Protocols (The "Use")

Protocol A: Selective N-Acylation (Peptidomimetic Synthesis)

This protocol enables the attachment of the aniline nitrogen to a scaffold without protecting the carboxylic acid, utilizing pH control.

Reagents:

- **3-(4-Chloro-3-aminophenyl)propionic acid** (1 eq)
- Acyl Chloride (R-COCl) or Anhydride (1.1 eq)
- Base: NaHCO₃
(saturated aqueous)

- Solvent: THF/Water (1:1)

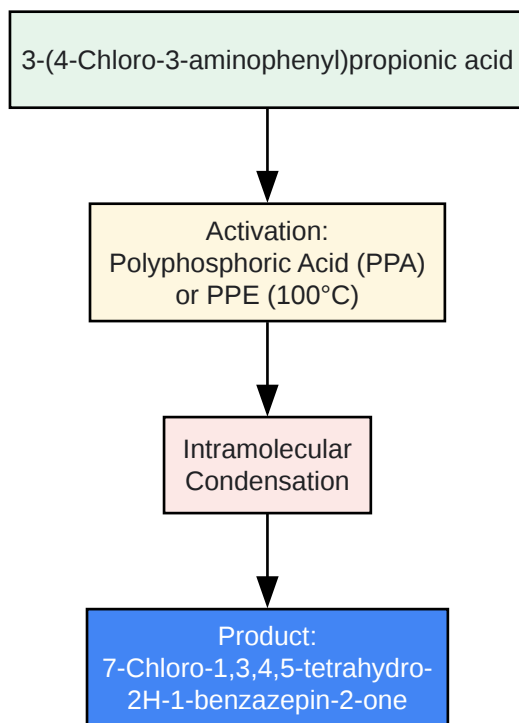
Procedure:

- Dissolve the amino acid in 1:1 THF/Sat. NaHCO₃. The pH should be ~8-9. (At this pH, the carboxylic acid is deprotonated to -COO⁻, protecting it from acylation, while the aniline -NH₂ remains nucleophilic).
- Add the Acyl Chloride dropwise at 0°C.
- Stir for 1 hour at RT.
- Acidify to pH 2 with 1M HCl. The product precipitates as the free acid.

Protocol B: Cyclization to Benzazepinone

This compound is a direct precursor to 7-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one via intramolecular condensation.

Logic: The propionic acid chain (3 carbons) + the aniline nitrogen + 2 aromatic carbons form a 7-membered lactam ring.



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Caption: Formation of the 7-membered lactam ring using PPA-mediated cyclodehydration.

Procedure:

- Mix the amino acid (1 g) with Polyphosphoric Acid (PPA, 10 g).
- Heat to 100-110°C with mechanical stirring for 2 hours.
- Cool to 60°C and pour into crushed ice.
- Neutralize with NaOH to precipitate the lactam.

Analytical Characterization

To validate the synthesis, compare experimental data against these expected values.

Technique	Expected Signal / Observation
HPLC	Retention time distinct from nitro-precursor. UV shift (Nitro 270nm Aniline 240/290nm).
H NMR (DMSO-d ₆)	12.1 (br s, 1H, COOH) 6.5-7.2 (m, 3H, Aromatic protons; look for ABX pattern) 5.1 (br s, 2H, NH) 2.7 (t, 2H, Ar-CH) 2.4 (t, 2H, CH ₂ -COOH)
MS (ESI)	[M+H] = 200.05 (Cl isotope pattern 3:1 ratio at 200/202)
IR	3300-3400 cm ⁻¹ (NH stretch), 1700 cm ⁻¹ (C=O acid), 1620 cm ⁻¹ (C=C aromatic)

Safety & Handling (SDS Highlights)

- Hazards: Irritant (Skin/Eye/Respiratory). The nitro-intermediate is potentially toxic/mutagenic; handle with care.
- Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group (browning over time).
- Disposal: Halogenated organic waste stream.

References

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 - Source: Vogel's Textbook of Practical Organic Chemistry.
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 - Title: Selective reduction of nitro compounds in the presence of other reducible groups.
 - Source: Chemical Reviews, 2006.
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 - Context: Application of the cycliz
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- Properties of 3-(4-chlorophenyl)propionic acid (Precursor)
 - Source: PubChem CID 12204.
 - URL: [\[Link\]](#)

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Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
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